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Technical Support Center: CIGS Absorber Layer
Adhesion

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers and scientists encountering challenges with the adhesion of
Copper Indium Gallium Selenide (CIGS) absorber layers to Molybdenum (Mo) back contacts.

Troubleshooting Guides
Issue: CIGS film is peeling or delaminating from the Mo
back contact after deposition and/or selenization.

This is a common adhesion failure mode that can be attributed to several factors, from
substrate preparation to the properties of the interfacial layer. Follow these steps to diagnose
and resolve the issue.

Q1: Is your substrate cleaning procedure adequate?
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Al: Contamination on the substrate surface is a primary cause of poor adhesion. Organic
residues or particulates can inhibit the formation of a strong bond between the Mo layer and
the substrate, and subsequently between the CIGS and Mo layers.

Experimental Protocol: Substrate Cleaning

o Degreasing: Ultrasonically clean the substrates (e.g., soda-lime glass) in a sequence of
solvents such as methanol, acetone, and deionized water.[1]

» Drying: Thoroughly dry the substrates with a nitrogen (N2) gun before loading them into the
deposition chamber.[1]

« In-situ Cleaning (Optional): Consider a glow discharge cleaning step in the vacuum chamber
to remove any remaining surface contaminants before Mo deposition.[2]

Q2: Are your Molybdenum deposition parameters optimized for adhesion?

A2: The stress within the sputtered Mo film is highly dependent on deposition parameters like
sputtering power and argon pressure. High residual stress can lead to delamination.[3] A multi-
layer Mo deposition strategy is often employed to balance low stress for good adhesion with
high conductivity.[1][4][5]

Troubleshooting Workflow for Mo Deposition
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Caption: Troubleshooting workflow for Mo back contact deposition.
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Q3: Is the Molybdenum Selenide (MoSe?2) interfacial layer too thick?

A3: During the selenization process, a thin MoSe2 layer forms at the CIGS/Mo interface. This
layer is crucial for creating a good electrical (quasi-ohmic) contact and is widely reported to
improve adhesion.[6][7][8] However, an excessively thick MoSe2 layer can become highly
resistive and lead to pronounced lattice expansion, which degrades adhesion and can cause
the CIGS film to peel off.[9][10][11]

Experimental Protocol: Controlling MoSe2 Thickness

o Selenization Temperature and Time: Carefully control the temperature and duration of the
selenization step. Higher temperatures and longer times generally lead to thicker MoSe2
layers.[7]

o Barrier Layers: Consider depositing a thin diffusion barrier, such as Molybdenum Nitride (Mo-
N), on the Mo back contact before CIGS deposition. This can significantly reduce selenium
diffusion into the Mo, thereby controlling MoSe2 formation and improving adhesion.[9][12]

¢ Interface Passivation: A Molybdenum Oxide (MoOx) passivation layer can also be used to
suppress the formation of a thick MoSe2 interlayer, which reduces void defects and improves
interfacial adhesion.[10]

Frequently Asked Questions (FAQs)

Q: What is the role of the MoSe2 layer in CIGS/Mo adhesion? A: The formation of a thin MoSe2
layer at the interface between the CIGS absorber and the Mo back contact is generally
beneficial for adhesion.[7][13] It also transforms the typically Schottky-type CIGS/Mo contact
into a more favorable quasi-ohmic one, which is essential for efficient charge carrier extraction.
[14][15] However, if the layer becomes too thick (e.g., >100 nm), it can increase series
resistance and cause delamination due to mechanical stress.[10][11]

Q: How does sodium (Na) incorporation affect adhesion? A: Sodium is crucial for achieving
high-efficiency CIGS solar cells, primarily by improving the absorber's electrical properties.[4]
Its direct impact on adhesion is less clear-cut, but it influences CIGS grain growth and
morphology.[4] Changes in grain structure can affect the mechanical integrity of the film and its
interface with the Mo. Sodium can be supplied from the soda-lime glass substrate or by
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sputtering from a Na-doped Mo target.[16][17] Controlling the Na diffusion is key, and this can
be influenced by the Mo deposition pressure and surface characteristics.[16][18]

Q: What is a simple and effective way to test the adhesion of my CIGS film? A: The cross-cut
tape test (based on ISO 2409) is a standard method for evaluating the adhesion of thin films.[8]

Experimental Protocol: Cross-Cut Tape Test

Scribing: Use a sharp blade to cut a lattice pattern through the CIGS film down to the Mo
back contact. The spacing between cuts should be consistent (e.g., 1 mm).[8]

o Tape Application: Apply a specified pressure-sensitive tape (e.g., Scotch tape) firmly over the
lattice.[8]

o Tape Removal: After a short period (e.g., 1 minute), rapidly pull the tape off at a specified
angle.[8]

» Evaluation: Examine the grid area and classify the adhesion based on the amount of the film
that has been removed by the tape. The classification typically ranges from 0 (no
detachment) to 5 (severe detachment).[8]

Q: Can the CIGS co-evaporation process itself lead to poor adhesion? A: Yes, the deposition
conditions during CIGS co-evaporation can play a role. For instance, depositing a CIGS film at
room temperature followed by a high-temperature annealing step can lead to delamination due
to significant volume variation from Se re-evaporation.[19] The three-stage co-evaporation
process, which involves careful temperature and flux control, is designed to promote the growth
of a stable and well-adhered CIGS layer with large grains.[20][21]

Data and Parameters

The following tables summarize key experimental parameters that influence the adhesion and
properties of the CIGS/Mo interface.

Table 1. Molybdenum Sputtering Parameters and Their Impact on Film Properties
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Parameter

Typical Range

Effect on Film
Property

Impact on
Adhesion

Higher power

increases grain size,

Higher power can

DC Sputtering Power 80 - 300 W o reduce adhesion due
crystallinity, and )
o to increased stress.[8]
conductivity.[3][8]
Both high
Low pressure (e.g., <1  compressive and
mTorr) can lead to tensile stress are
compressive stress. detrimental. A balance
Argon Pressure 0.1 -10 mTorr

High pressure (e.g.,
>5 mTorr) can lead to
tensile stress.[3][22]

is needed. Often, a
high-pressure layer is
used first for
adhesion.[1][5]

Table 2: CIGS Co-Evaporation Process Parameters

Process Stage Key Parameters Purpose
Substrate Temp: Formation of
Three-Stage Co- )
) Stage 1 ~350-400°C; Deposit (In,Ga)2Se3
Evaporation
In, Ga, Se precursor.[19]
Substrate Temp: Conversion to Cu-rich
Stage 2 ~500-550°C; Deposit CIGS, promoting large
Cu, Se grain growth.[19][23]
Final composition
Substrate Temp: adjustment to slightly
Stage 3 ~500-550°C; Deposit Cu-poor for optimal

In, Ga, Se

electronic properties.
[20]

Signaling Pathways and Logical Relationships
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The interplay between Mo deposition, selenization, and the resulting interfacial properties is
critical for adhesion.
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Caption: Key factors influencing CIGS/Mo adhesion.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [improving adhesion of CIGS absorber layer to Mo back
contact]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14723751/docs#improving-adhesion-of-cigs-
absorber-layer-to-mo-back-contact]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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